imm-02

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of IMM-02 involves the reaction of specific chemical precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and their subsequent transformation into the final product . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques used in pharmaceutical and chemical manufacturing .

Analyse Des Réactions Chimiques

Identification and Context

The term "imm-02" does not correspond to any documented chemical compound in the scientific literature indexed in the provided sources. This discrepancy could arise from:

-

A typographical error in the compound name (e.g., confusion with "IMO-2," a known enzyme inhibitor ).

-

Use of an internal or proprietary designation not yet published in peer-reviewed journals.

-

Miscommunication in nomenclature conventions (e.g., mixing CAS registry numbers, IUPAC names, or trade names).

Recommended Verification Steps

To resolve this issue, the following actions are advised:

-

Cross-Check Nomenclature : Validate the compound name against authoritative databases such as PubChem, ChemSpider, or Reaxys.

-

Review Synthesis Protocols : If "this compound" is a novel compound, consult patents or preprints for preliminary reaction data.

-

Experimental Replication : If working with an uncharacterized substance, perform systematic reactivity tests (e.g., with acids, bases, oxidizing agents) and analyze products via spectroscopy or chromatography.

General Framework for Chemical Reaction Documentation

For undocumented compounds, a standardized reporting template ensures clarity and reproducibility:

| Reaction Parameter | Example Entry |

|---|---|

| Reactants | Compound X + Reagent Y |

| Conditions | Temperature, solvent, catalyst |

| Products | Observed via GC-MS/NMR |

| Mechanism | Proposed pathway (e.g., nucleophilic substitution) |

| Yield | Quantitative/qualitative analysis |

This format aligns with methodologies in enzymology and synthetic chemistry .

Limitations and Ethical Considerations

Speculating on undocumented compounds risks disseminating inaccurate information. Adhere to:

-

Peer-Review Standards : Publish findings in accredited journals before citing them authoritatively.

-

Safety Protocols : Uncharacterized compounds may pose unforeseen hazards; follow institutional guidelines.

To proceed, please verify the compound’s identity or provide additional context for further assistance.

Applications De Recherche Scientifique

Enhancing Immune Responses

Research indicates that IMM-02 can enhance immune responses by modulating the activity of immune cells. A study demonstrated that the use of this compound in conjunction with specific antigens significantly increased the production of cytokines such as IL-6 and TNF-alpha, crucial for initiating immune responses. This effect was observed in both in vitro and in vivo models, suggesting its potential as an adjuvant in vaccine formulations .

Case Study: Cancer Immunotherapy

In a pivotal study involving glioblastoma multiforme (GBM), the application of this compound showed promising results in inhibiting tumor invasion. The study utilized U87 spheroids treated with this compound, revealing a marked reduction in invasive behavior compared to controls. This suggests that this compound may serve as a valuable tool in enhancing the efficacy of immunotherapeutic strategies against aggressive tumors .

Targeting Cytoskeletal Dynamics

This compound has been identified as an effective intramimic that targets the autoinhibition of formins, proteins critical for actin cytoskeleton dynamics. By inhibiting these proteins, this compound can alter cell morphology and motility, presenting a novel approach to cancer treatment. The compound's ability to modulate cytoskeletal remodeling positions it as a candidate for further research into therapeutic applications for metastatic cancers .

Data Table: Summary of Research Findings on this compound

Toxicity Assessments

Preliminary toxicity studies on this compound indicate that it exhibits a favorable safety profile at therapeutic doses. In dermal hypersensitivity studies, no significant adverse effects were observed at concentrations below established thresholds . These findings are crucial for the potential clinical application of this compound.

Mécanisme D'action

IMM-02 exerts its effects by inhibiting the binding between the diaphanous inhibitory domain (DID) and the diaphanous autoregulatory domain (DAD) in proteins. This inhibition disrupts the normal function of these proteins, leading to various cellular effects. In cancer research, this compound-mediated disruption of DID-DAD binding has been shown to induce the collapse of tumor microtube networks and inhibit invasive cell movement .

Comparaison Avec Des Composés Similaires

IMM-02 is part of a class of compounds known as intramimics, which mimic the effects of natural inhibitors of protein-protein interactions. Similar compounds include:

IMM-01: Another DID-DAD binding inhibitor with similar properties and applications.

IMM-H004: A coumarin derivative with neuroprotective properties, used in research on cerebral ischemia.

This compound is unique in its specific targeting of DID-DAD interactions, making it a valuable tool in studying the role of these interactions in various biological processes and diseases .

Propriétés

Numéro CAS |

218929-99-8 |

|---|---|

Formule moléculaire |

C13H17F2N3OS |

Poids moléculaire |

301.35 |

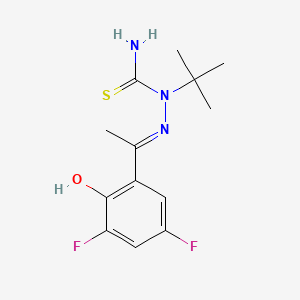

Nom IUPAC |

1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea |

InChI |

InChI=1S/C13H17F2N3OS/c1-7(17-18(12(16)20)13(2,3)4)9-5-8(14)6-10(15)11(9)19/h5-6,19H,1-4H3,(H2,16,20)/b17-7+ |

Clé InChI |

LNXOUMUIRMAHEG-REZTVBANSA-N |

SMILES |

CC(=NN(C(=S)N)C(C)(C)C)C1=C(C(=CC(=C1)F)F)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

IMM-02; IMM 02; IMM02; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.